molecular formula C8H12O4 B11758916 Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Cat. No.: B11758916
M. Wt: 172.18 g/mol
InChI Key: AUAFQVWHQBYQRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by methoxylation using sodium methoxide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane

    Catalysts: Bases such as sodium hydride or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-methoxy-3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h3-5H2,1-2H3

InChI Key

AUAFQVWHQBYQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)OC

Origin of Product

United States

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